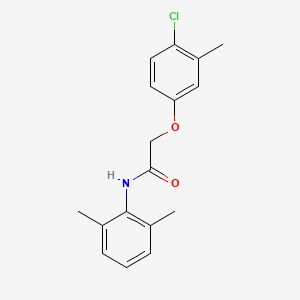
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group and a dimethylphenylacetamide moiety
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 4-chloro-3-methylphenol with 2,6-dimethylphenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by the addition of ammonia or an amine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom, forming new phenoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide include:
- 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)ethanamide
- 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)propionamide
These compounds share structural similarities but differ in the length and nature of the acyl chain. The unique combination of the chloro and phenoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-12(2)17(11)19-16(20)10-21-14-7-8-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZZVCGMPFNUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B5873572.png)
![2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![N-[2-(butanoylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
![6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B5873597.png)

![1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone](/img/structure/B5873606.png)
![[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B5873634.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
